physicochemical properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
physicochemical properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic Acid
Introduction: This document provides a comprehensive technical guide on the core . As of the date of this publication, direct experimental data for this specific molecule is not extensively available in the public domain. Consequently, this guide adopts a dual approach essential for early-stage drug development and research. Initially, we present predicted physicochemical parameters derived from its chemical structure and data from analogous compounds. This predictive analysis serves as a foundational dataset for initial computational modeling and experimental design.
The primary focus of this guide, however, is to equip researchers, scientists, and drug development professionals with the robust, field-proven experimental protocols required to determine these critical properties in the laboratory. The methodologies described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This approach empowers researchers to generate a definitive, experimentally-validated profile of the compound, which is indispensable for advancing any potential therapeutic candidate through the development pipeline.
Molecular Structure and Predicted Physicochemical Profile
The fundamental physicochemical characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for rational drug design.
Chemical Structure:
Caption: 2D Structure of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid.
The structure consists of a thiazole ring substituted with a bulky, lipophilic tert-butyl group at the 2-position and a prop-2-enoic acid group at the 5-position. This combination of a heterocyclic core, a lipophilic alkyl group, and an acidic moiety suggests a complex physicochemical profile.
Predicted Physicochemical Data Summary
The following table summarizes the predicted physicochemical properties for the target compound. These values are estimations based on computational models and data from structurally similar compounds and should be confirmed experimentally.[1][2]
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₀H₁₃NO₂S | - |
| Molecular Weight | 211.28 g/mol | Calculated from the molecular formula. |
| logP (Octanol/Water) | 2.0 - 3.5 | The tert-butyl group significantly increases lipophilicity. The carboxylic acid and thiazole N/S atoms provide polarity. The final value will be a balance of these opposing features.[1] |
| pKa | 4.0 - 5.0 | Primarily driven by the carboxylic acid group. The exact value is influenced by the electron-withdrawing nature of the adjacent vinyl and thiazole systems. |
| Aqueous Solubility | Low to Moderate | Expected to be pH-dependent. At low pH, the carboxylic acid will be protonated, leading to lower solubility. Solubility will increase significantly at pH values above the pKa as the carboxylate salt forms.[3][4] |
| Melting Point (Tm) | 150 - 190 °C | As a crystalline solid containing polar functional groups capable of hydrogen bonding, a relatively high melting point is anticipated.[5] |
| Boiling Point (Tb) | > 350 °C (with decomp.) | The high molecular weight and polarity suggest a high boiling point, likely accompanied by thermal decomposition.[6] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties.
Determination of Lipophilicity (logP) by RP-HPLC
Expertise & Experience: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity, which influences its permeability, protein binding, and metabolic stability. While the shake-flask method is the gold standard, it can be resource-intensive.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a reliable, high-throughput alternative by correlating a compound's retention time on a nonpolar stationary phase with known logP values of reference standards.[8][9] We choose a C18 column as it effectively mimics the lipophilic environment of biological membranes.
Experimental Protocol:
-
Preparation of Reference Standards:
-
Select a series of 5-7 reference compounds with well-established logP values that bracket the expected logP of the analyte (e.g., from 1.0 to 4.0).
-
Prepare individual stock solutions of each standard and the test compound in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4). The pH is chosen to ensure the carboxylic acid is ionized, which is relevant for physiological conditions.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the analyte and standards have good absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Column Temperature: 25 °C.
-
-
Procedure:
-
Inject each reference standard individually to determine its retention time (t_R).
-
Inject a blank (mobile phase) to determine the column dead time (t_0).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .
-
Plot log(k) versus the known logP for the reference standards. Perform a linear regression to generate a calibration curve. The R² value should be >0.98 for a valid correlation.[9]
-
Inject the test compound under the identical conditions to obtain its retention time.
-
Calculate its log(k) and use the calibration curve equation to determine its logP.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Determination of Thermodynamic Aqueous Solubility
Expertise & Experience: Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for biopharmaceutical classification (BCS). [10]The shake-flask method is the definitive technique for this measurement. [11][12]It ensures that the most stable crystalline form of the compound has reached equilibrium with the solvent, providing a solubility value that is crucial for predicting oral absorption.
Experimental Protocol:
-
Preparation of Media:
-
Equilibration:
-
Add an excess amount of the solid compound to a vial containing a known volume of the prepared buffer. The presence of undissolved solid at the end of the experiment is essential to confirm saturation. [4] * Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). [11]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand.
-
Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtering the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). [11]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound with known concentrations.
-
Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. [3] * The measured concentration is the thermodynamic solubility at that specific pH and temperature.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Thermal Properties: Melting Point (Tm) and Decomposition
Expertise & Experience: Thermal properties are vital for understanding a compound's solid-state stability, purity, and polymorphism. Differential Scanning Calorimetry (DSC) is the primary technique for accurately determining the melting point and other phase transitions. [14][15]Thermogravimetric Analysis (TGA) complements DSC by measuring mass loss as a function of temperature, providing information on thermal stability and decomposition patterns. [6][16] Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. [14] 2. Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. [17] 3. Data Interpretation: The melting point (Tm) is identified as the onset or peak of the endothermic event on the resulting heat flow vs. temperature curve. The area under the peak corresponds to the heat of fusion (ΔH_f).
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the compound onto the TGA balance pan.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The TGA thermogram plots percent weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. [18]
-
Structural Characterization by Spectroscopy
Expertise & Experience: Unambiguous structural confirmation is a prerequisite for all other studies. A combination of NMR, FT-IR, and Mass Spectrometry provides a complete picture of the molecular architecture.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: Expected signals include a singlet around 1.4 ppm (9H) for the tert-butyl group, signals in the 6.5-8.0 ppm range for the vinyl and thiazole protons, and a broad singlet at >10 ppm for the carboxylic acid proton.
-
¹³C NMR: Key signals would be the carbonyl carbon (~170 ppm), carbons of the thiazole ring (~115-170 ppm), vinyl carbons (~120-140 ppm), and the quaternary and methyl carbons of the tert-butyl group (~30-35 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The spectrum will be dominated by a very broad O-H stretching band from ~2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. [19][20] * A sharp, strong C=O stretching absorption should appear around 1700-1725 cm⁻¹. [21] * C=C stretching from the vinyl group and thiazole ring will appear in the 1650-1500 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Expected Ions: In positive mode, the [M+H]⁺ ion at m/z 212.08 should be observed. In negative mode, the [M-H]⁻ ion at m/z 210.06 should be prominent.
-
Fragmentation: Common fragmentation pathways may include the loss of the tert-butyl group ([M-57]⁺) or the carboxylic acid group ([M-45]⁺). Tandem MS (MS/MS) can be used to further elucidate the structure based on these fragments. [22]
-
Conclusion
This guide provides a robust framework for understanding and experimentally determining the essential . While computational predictions offer a valuable starting point, the detailed protocols outlined herein for determining logP, pKa, solubility, thermal characteristics, and structural identity are critical for generating the high-quality, reliable data required for informed decision-making in drug discovery and development. Adherence to these methodologies will ensure a comprehensive and accurate characterization, laying a solid foundation for subsequent preclinical and formulation studies.
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